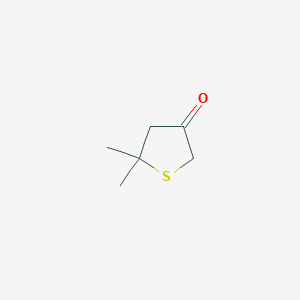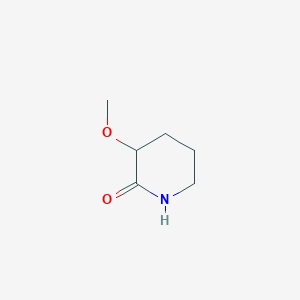
2-Cyano-1,3-dihydroindene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-1,3-dihydroindene-2-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.2 . The compound is used in various chemical reactions and is often sourced from China .
Molecular Structure Analysis
The linear formula of 2-Cyano-1,3-dihydroindene-2-carboxylic acid is C11H9NO2 . This indicates that the molecule is composed of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Carboxylic acids, the group to which this compound belongs, are versatile organic compounds. They’re used in various areas such as organic synthesis, nanotechnology, and polymers . Applications of carboxylic acids in these areas include obtaining small molecules, macromolecules, synthetic or natural polymers, modifying the surface of metallic nanoparticles, and modifying the surface of nanostructures such as carbon nanotubes and graphene .
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the field of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .
Organic Synthesis
Carboxylic acids are used in organic synthesis to produce a variety of other organic compounds. They can participate in various reactions such as substitution, elimination, and oxidation .
Nanotechnology
Carboxylic acids can be used as surface modifiers in nanotechnology. They promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
Polymers
In the field of polymers, carboxylic acids can be used as monomers, additives, and catalysts .
Pharmaceuticals
Carboxylic acids can be used in the synthesis of a wide range of pharmaceuticals .
Agriculture
Some carboxylic acids are used in agriculture, for example, as a component of certain types of pesticides .
Food Industry
Certain carboxylic acids, such as citric acid and lactic acid, are used in the food industry .
Propriétés
IUPAC Name |
2-cyano-1,3-dihydroindene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOLWVEGIZSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-1,3-dihydroindene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)









